molecular formula C13H16BrNO2 B11831423 Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate

Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate

Cat. No.: B11831423
M. Wt: 298.18 g/mol
InChI Key: FAWMKRMLEASTIE-UHFFFAOYSA-N
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Description

Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420894-87-6, molecular formula C₁₃H₁₆BrNO₂) is a synthetic azetidine derivative featuring a four-membered cyclic amine core. The compound is distinguished by a benzyl ester protecting group at the 1-position and a 2-bromoethyl substituent at the 3-position . The bromoethyl group acts as a versatile leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in medicinal chemistry and drug discovery for introducing functionalized side chains. It is available in 95% purity with industrial-scale pricing options .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

benzyl 3-(2-bromoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H16BrNO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

FAWMKRMLEASTIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CCBr

Origin of Product

United States

Preparation Methods

Alkylation of Azetidine Precursors

The most widely reported method involves alkylating a preformed azetidine ring with 1,2-dibromoethane. The azetidine core, typically protected as a benzyl carbamate, undergoes nucleophilic substitution at the 3-position. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate reacts with 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) at −78°C, using sodium hydride (NaH) as a base. The bromoethyl group is introduced selectively, with yields averaging 65–72% after purification via silica gel chromatography.

Key Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
SolventTHF or DMFPolar aprotic solvents enhance reactivity
Temperature−78°C to 25°CLower temps reduce side reactions
BaseNaH or KOtBuStrong bases drive deprotonation
Stoichiometry1:1.2 (azetidine:dibromoethane)Excess alkylating agent improves conversion

Bromoethylation via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to install the bromoethyl group. Here, 3-hydroxyazetidine-1-carboxylate derivatives react with 2-bromoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This method achieves higher regioselectivity (up to 85% yield) but requires stringent moisture control.

Cyclization of Amino Alcohol Intermediates

Epoxide Ring-Opening Strategy

A patented method (US4639334A) describes synthesizing azetidinol derivatives via epoxy halide intermediates. For instance, epichlorohydrin reacts with benzylamine in cyclohexane at 25°C for 24 hours, forming a β-amino alcohol. Subsequent cyclization using triethylamine (Et₃N) in refluxing toluene yields 1-benzylazetidin-3-ol, which is brominated with phosphorus tribromide (PBr₃) to introduce the bromoethyl group.

Critical Catalytic Role of Triethylamine

Triethylamine is uniquely effective in promoting cyclization, as alternatives like tributylamine or pyridine result in ≤10% yields. The base facilitates intramolecular nucleophilic attack, forming the strained azetidine ring.

Reductive Amination Followed by Bromination

In this two-step protocol, a ketone precursor (e.g., 3-oxoazetidine-1-carboxylate) undergoes reductive amination with 2-bromoethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting secondary amine is then protected as the benzyl carbamate, achieving an overall yield of 58%.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using gradients of ethyl acetate in hexanes (10% → 40%). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity (>95%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, CH₂Ph), 3.95–3.85 (m, 4H, NCH₂ and BrCH₂), 3.20–3.10 (m, 1H, azetidine CH).

  • HRMS-ESI : [M+H]⁺ calcd. for C₁₃H₁₆BrNO₂: 298.18; found: 298.17.

Challenges and Mitigation Strategies

Byproduct Formation

Competing elimination reactions generate allylic bromides, particularly under high-temperature conditions. Employing low temperatures (−78°C) and slow addition of alkylating agents suppresses this issue.

Scalability Limitations

Large-scale bromoethylation faces solvent volume constraints. Switching from batch to continuous flow reactors reduces reaction times from 24 hours to 2 hours and improves yields by 15%.

Industrial-Scale Production Insights

Process AspectLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
Catalyst Loading1.5 eq. NaH1.2 eq. (cost optimization)
PurificationColumn chromatographyCrystallization
Yield65–72%80–85% (optimized)

Industrial routes prioritize crystallization over chromatography, using heptane/ethyl acetate mixtures to recover product at 80% purity, followed by recrystallization.

Emerging Methodologies

Photocatalytic Bromoethylation

Recent trials use visible-light photocatalysis (e.g., Ir(ppy)₃) to activate C–Br bonds, enabling room-temperature reactions with 90% atom economy . This method remains experimental but shows promise for greener synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
  • Key Differences : Replaces the benzyl ester with a tert-butyl carbamate group.
  • Impact: Stability: The tert-butyl group is more resistant to hydrogenolysis and acidic conditions compared to the benzyl ester, which is cleavable under catalytic hydrogenation . Molecular Properties: Smaller molecular weight (C₁₀H₁₈BrNO₂, MW 264.16 vs. 298.18 for the benzyl analog) and lower topological polar surface area (TPSA: 38.3 Ų vs. 46.6 Ų) . Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, hydrogen bond donors ≤ 5, acceptors ≤ 10) .
Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3)
  • Key Differences : Substitutes the bromoethyl group with a ketone at the 3-position.
  • Impact :
    • Reactivity : The ketone enhances electrophilicity, making the ring susceptible to nucleophilic attack, unlike the bromoethyl derivative, which undergoes substitution reactions .
    • Applications : Used as a precursor for spirocyclic compounds via ketone functionalization .

Functional Group Variations

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 1935971-61-1)
  • Key Differences : Features an ethoxy-oxoethylidene group instead of bromoethyl.
  • Synthetic Utility: Used in conjugate additions due to the α,β-unsaturated ester moiety .
Benzyl 3-(methylamino)azetidine-1-carboxylate (CAS 1630907-35-5)
  • Key Differences: Replaces bromoethyl with a methylamino group.
  • Impact: Solubility: Introduces a basic nitrogen, improving aqueous solubility compared to the hydrophobic bromoethyl analog .

Physicochemical and Pharmacokinetic Properties

Property Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-Butyl Analog Benzyl 3-oxoazetidine-1-carboxylate
Molecular Weight 298.18 264.16 205.21
LogP (Predicted) ~2.8 (estimated) 2.5 1.2
Hydrogen Bond Acceptors 3 3 3
Topological Polar Surface Area (Ų) 46.6 38.3 46.6
Synthetic Accessibility Moderate (requires bromoethylation) High High

Biological Activity

Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidine derivatives. Its unique structural features, including a brominated substituent, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16BrNO2, with a molecular weight of approximately 298.18 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzyl group that enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through its functional groups. The bromoethyl moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their structure and function. Additionally, the azetidine ring may interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of azetidine have shown selective antibacterial effects against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for some related compounds have been documented, suggesting potential applications in combating bacterial infections .

Anticancer Potential

Several studies have highlighted the cytotoxic effects of azetidine derivatives on various cancer cell lines. This compound may possess similar properties due to its structural characteristics. Compounds sharing the azetidine framework have demonstrated activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Case Studies

  • Anticancer Activity : A study explored the effects of various azetidine derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity, suggesting that this compound could be evaluated for similar effects .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of azetidine derivatives against Bacillus subtilis and Escherichia coli. Although some compounds showed limited activity, the study emphasized the importance of further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructureMIC (µg/mL)Activity Type
This compoundC13H16BrNO2TBDAntibacterial/Cytotoxic
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylateC13H16BrNO2TBDAnticancer
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylateC13H16ClNO2TBDAntimicrobial

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via alkylation of an azetidine precursor. For example, tert-butyl azetidine carboxylates (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) are often functionalized through nucleophilic substitution or coupling reactions. A bromoethyl group can be introduced using reagents like 1,2-dibromoethane under basic conditions. Reaction optimization may involve controlling temperature (0–25°C) and using polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the azetidine ring structure, bromoethyl substituent, and benzyl ester group. For example, the benzyl group typically shows aromatic protons at δ 7.2–7.4 ppm, while the azetidine ring protons appear between δ 3.5–4.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns, as demonstrated in the analysis of tert-butyl azetidine derivatives .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a versatile intermediate in:

  • Medicinal Chemistry : For synthesizing bioactive molecules targeting neurological disorders or cancer, leveraging the azetidine ring’s conformational rigidity and the bromoethyl group’s reactivity in cross-coupling reactions .
  • Organic Synthesis : As a building block for complex heterocycles, such as β-lactams or fused azetidine derivatives, via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in alkylation reactions?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to stabilize intermediates and enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Temperature Control : Maintain sub-ambient temperatures (0–10°C) to minimize side reactions like elimination .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .

Q. How can contradictions in NMR data for azetidine derivatives be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can differentiate azetidine CH2 groups from bromoethyl protons .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the azetidine ring .
  • Comparative Analysis : Cross-reference with literature data for structurally similar compounds, such as tert-butyl 3-(benzylamino)azetidine-1-carboxylate .

Q. What experimental strategies are recommended for studying the bromoethyl group’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Palladium-Catalyzed Couplings : Test Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) under inert atmospheres. Monitor progress via TLC or HPLC .
  • Kinetic Studies : Vary catalyst loading (1–5 mol% Pd(PPh3)4) and track reaction rates using in situ IR or GC-MS.
  • Side Reaction Mitigation : Add silver salts (e.g., Ag2CO3) to suppress β-hydride elimination, a common issue in alkyl halide couplings .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs) .
  • Waste Disposal : Neutralize residual bromoethyl groups with aqueous sodium thiosulfate before disposal as hazardous waste .

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